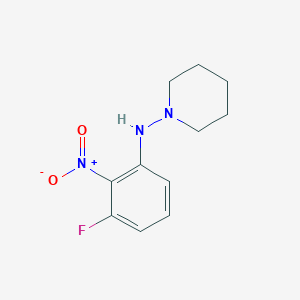

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Description

Properties

IUPAC Name |

N-(3-fluoro-2-nitrophenyl)piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c12-9-5-4-6-10(11(9)15(16)17)13-14-7-2-1-3-8-14/h4-6,13H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOSLHLDVLDGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine typically involves the reaction of 6-fluoro-2-nitroaniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of advanced purification techniques.

Chemical Reactions Analysis

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as iron and hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine has garnered attention in various fields due to its diverse applications:

Medicinal Chemistry

- Drug Development : This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer. Its structural features allow it to interact with biological targets effectively.

- Therapeutic Potential : Preliminary studies suggest that it may possess anti-inflammatory and anti-cancer properties, making it a candidate for further pharmacological evaluation.

Biological Studies

- Mechanistic Studies : Researchers utilize this compound to explore biological pathways and mechanisms due to its ability to interact with specific molecular targets. The presence of both fluorine and nitro groups enhances its reactivity and binding affinity in biological systems.

Chemical Synthesis

- Intermediate in Organic Synthesis : It is employed in the synthesis of more complex organic molecules through various coupling reactions, including Suzuki–Miyaura coupling, which is pivotal for forming carbon-carbon bonds.

Industrial Applications

- Specialty Chemicals Production : The compound is used in the production of specialty chemicals that require specific functional groups for enhanced performance in various applications.

Chemical Properties and Mechanism of Action

The mechanism of action of this compound is characterized by its interaction with specific molecular targets, influenced by its unique functional groups. The fluorine atom enhances lipophilicity, potentially improving membrane permeability, while the nitro group can be reduced to an amino group, altering its biological activity.

Chemical Reactions Involved

This compound undergoes several significant chemical reactions:

- Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas or iron in acidic conditions.

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, allowing for the modification of its chemical structure.

Case Study 1: Anticancer Activity

Recent studies have investigated the anticancer potential of this compound derivatives. These studies demonstrate that modifications to the piperidine ring can enhance cytotoxic effects against various cancer cell lines, indicating a promising avenue for drug development.

Case Study 2: Neuropharmacological Effects

Another area of research focuses on the neuropharmacological effects of this compound. Initial findings suggest that it may modulate neurotransmitter systems, offering potential therapeutic benefits for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the nitro group allows it to participate in various chemical reactions, influencing its biological activity. The piperidinylamino group enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry research.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

A. Fluorine and Nitro Group Positioning

The position and number of electron-withdrawing groups significantly influence reactivity and biological interactions. For instance:

- N-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidin-1-amine (): The 4-fluoro and 2-trifluoromethyl substituents enhance lipophilicity and steric bulk compared to the target compound. The trifluoromethyl group may improve metabolic stability but reduce solubility .

- The dimethylamino group on piperidine further modulates basicity .

B. Heterocyclic Systems

Modifications to the Piperidine Moiety

A. Ring Size and Substitution

- (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride (): The pyrrolidine ring (5-membered vs.

- 4-(Trifluoromethyl)piperidin-1-amine dihydrochloride (): A trifluoromethyl group on the piperidine ring enhances electronegativity and solubility via the dihydrochloride salt form, making it advantageous for drug formulation .

B. Side Chain Elaboration

- N-(1,1-Difluoro-4-phenyl-1-(3-(trifluoromethyl)phenyl)butan-2-yl)piperidin-1-amine (Compound 3, ): A branched aliphatic chain with dual fluorinated aryl groups increases hydrophobicity and may improve blood-brain barrier penetration. The synthesis achieved a 77% yield via photoredox catalysis .

- N-(1-(Benzo[d]thiazol-2-yl)-1,1-difluoro-4-phenylbutan-2-yl)piperidin-1-amine (Compound 13, ): Incorporation of a benzo[d]thiazole group introduces heterocyclic diversity, which is common in kinase inhibitors. The lower yield (37%) highlights synthetic challenges with complex substrates .

Biological Activity

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and as a modulator for various biological targets. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 3-fluoro-2-nitrophenyl group. The presence of fluorine and nitro groups suggests enhanced lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs with similar structural motifs have been shown to induce apoptosis in pancreatic carcinoma models, suggesting that the nitrophenyl group may play a critical role in mediating these effects. The mechanism involves the suppression of phospho-STAT3 levels, which is crucial for cancer cell survival .

Modulation of Biological Targets

This compound has been explored as a modulator for proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for lowering low-density lipoprotein cholesterol (LDL-C). In vitro studies demonstrated that modifications in the structure significantly affect potency and metabolic stability. For example, fluorination at specific positions improved both potency and stability compared to parent compounds .

Study on PCSK9 Modulation

In a comparative study, this compound derivatives were tested for their ability to modulate PCSK9 activity. The study revealed that certain modifications resulted in up to a 139-fold increase in potency. Notably, compounds with dual fluorination exhibited enhanced metabolic stability, which is critical for therapeutic efficacy .

Anticancer Mechanism Investigation

A separate investigation into the anticancer mechanisms of similar piperidine derivatives highlighted their ability to interact with key signaling pathways involved in tumor progression. The study utilized cell lines to assess cytotoxicity and apoptosis induction, revealing that structural modifications could lead to significant enhancements in anticancer activity .

Data Tables

| Compound | Activity Type | EC50 (µM) | Notes |

|---|---|---|---|

| Compound 12 | PCSK9 Modulation | 10 | Significant reduction in PCSK9 levels |

| Compound 13 | Anticancer (Pancreatic) | 0.20 | Induces apoptosis via STAT3 suppression |

| This compound | Anticancer | TBD | Structure suggests potential efficacy |

Q & A

Q. What are the common synthetic routes for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine?

Methodological Answer: The synthesis typically involves coupling reactions between piperidine derivatives and fluoronitrophenyl intermediates. For example:

- Nucleophilic aromatic substitution : Reacting 3-fluoro-2-nitrochlorobenzene with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidinyl group.

- Reductive amination : Using a nitro-containing aryl aldehyde/ketone with piperidine in the presence of a reducing agent (e.g., NaBH₃CN).

Q. Key Considerations :

- Monitor reaction progress via TLC (petroleum ether/ethyl acetate mixtures, Rf ~0.45) .

- Purify crude products via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic methods are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δH 7.0–8.0 ppm) and piperidine signals (δH 1.5–3.5 ppm). Fluorine substituents deshield adjacent protons (e.g., δH ~7.3–7.5 ppm for ortho-F) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₁H₁₃FN₂O₂: 225.1034) .

- FTIR : Detect nitro stretches (~1520 cm⁻¹) and C-F bonds (~1200 cm⁻¹).

Q. Troubleshooting :

- Use deuterated solvents (CDCl₃) to avoid interference in NMR.

- For complex splitting patterns, employ 2D NMR (COSY, HSQC) .

Q. What are the key considerations for handling and storing this compound safely in the lab?

Methodological Answer:

- Hazards : Nitro groups may pose explosive risks under heat or friction. Fluorinated aromatics can release toxic fumes .

- Storage : Keep in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation.

- Safety Protocols :

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to enhance solubility of nitro intermediates .

- Catalysis : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl halide intermediates).

- Temperature Control : Gradual heating (60–80°C) prevents decomposition of nitro groups .

Case Study :

Photocatalytic methods (e.g., Ru(bpy)₃²⁺ under blue LED) improve regioselectivity in radical-mediated arylations, achieving yields >80% .

Q. What strategies are recommended for analyzing potential nitrosamine contaminants in this compound?

Methodological Answer:

- Risk Assessment : Use EMA/EFPIA guidelines to evaluate raw materials (e.g., secondary amines, nitrosating agents) .

- Analytical Methods :

- LC-MS/MS : Quantify nitrosamines (LOQ <1 ppb) using MRM transitions.

- HPLC-UV : Monitor for N-nitroso derivatives (retention time comparison with standards).

- Mitigation :

- Add antioxidants (e.g., ascorbic acid) to formulations.

- Avoid sodium nitrite in purification steps .

Q. How do the electronic effects of the fluoro and nitro groups influence the compound’s reactivity in further derivatization?

Methodological Answer:

- Nitro Group :

- Strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution at meta/para positions.

- Reduces basicity of the piperidine nitrogen, impacting salt formation .

- Fluoro Substituent :

Case Study :

In palladium-catalyzed couplings, the nitro group facilitates oxidative addition, while fluorine stabilizes transition states via C-F···Pd interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.